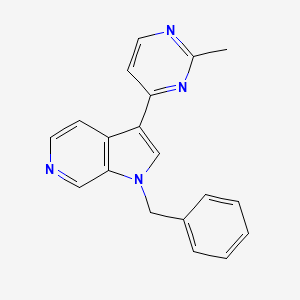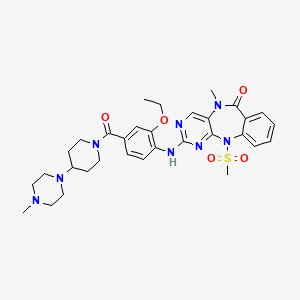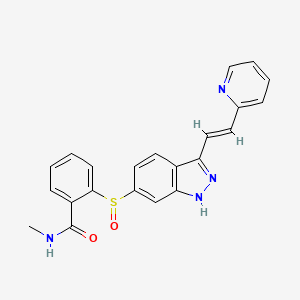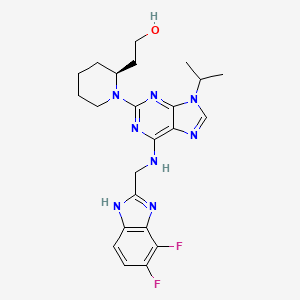
AZ-Dyrk1B-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ Dyrk1B 33 is a potent and selective inhibitor of the enzyme dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). This compound is known for its high specificity and effectiveness in inhibiting DYRK1B, making it a valuable tool in scientific research, particularly in the study of cellular processes and disease mechanisms .
Mechanism of Action
Target of Action
AZ-Dyrk1B-33 is a potent and selective inhibitor of the Dyrk1B kinase . Dyrk1B belongs to the DYRK family within the CMGC (CDK, MAPK, GSK, and CLK) superfamily of protein kinases . It is highly expressed in skeletal muscle and the testes, and plays roles in the differentiation of these cells .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Dyrk1B . It shows inhibition of phosphorylation of Dyrk pS421 in cells . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .
Biochemical Pathways
The inhibition of DYRK1B by this compound affects the FOXO1 signaling pathway . Specifically, FOXO1 signaling is enhanced due to the suppression of FOXO1Ser329phosphorylation in the presence of the DYRK1B inhibitor . This suggests that DYRK1B regulates CD4 T cell differentiation through FOXO1 phosphorylation .
Pharmacokinetics
HCl and to 100 mM in DMSO . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
This compound has been shown to suppress inflammation in a murine contact hypersensitivity (CHS) model of allergic contact dermatitis (ACD) . Mice treated with this compound showed reduced ear inflammation . In addition, a significant reduction of Th1 and Th17 cells in the regional lymph node upon DYRK1B inhibition was observed .
Biochemical Analysis
Biochemical Properties
AZ-Dyrk1B-33 interacts with the Dyrk1B kinase, a member of the CMGC (CDK, MAPK, GSK, and CLK) superfamily of protein kinases . It acts as an ATP-competitive inhibitor, demonstrating distinct cellular effects when compared to DYRK1B knockdown through siRNA .
Cellular Effects
This compound has been shown to suppress inflammation in allergic contact dermatitis models and Th1/Th17 immune responses . It reduces ear inflammation and significantly reduces Th1 and Th17 cells in the regional lymph node .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the Dyrk1B kinase . This inhibition suppresses Th1 and Th17 differentiation and promotes regulatory T cells (Treg) differentiation . The mechanism involves enhancing FOXO1 signaling due to the suppression of FOXO1Ser329phosphorylation .
Temporal Effects in Laboratory Settings
It has been shown to demonstrate cellular in vitro activity .
Dosage Effects in Animal Models
In a murine contact hypersensitivity model of allergic contact dermatitis, mice treated with this compound showed reduced ear inflammation
Metabolic Pathways
It is known to interact with the Dyrk1B kinase, suggesting it may be involved in pathways regulated by this kinase .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in locations where its target kinase, Dyrk1B, is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ Dyrk1B 33 involves several steps, starting with the preparation of the core structure, which is a pyrrolo[2,3-c]pyridine derivative. The key steps include:
Formation of the Pyrrolo[2,3-c]pyridine Core: This is achieved through a series of cyclization reactions.
Substitution Reactions: Introduction of various substituents to the core structure to enhance specificity and potency.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of AZ Dyrk1B 33 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions.
Purification and Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions
AZ Dyrk1B 33 primarily undergoes substitution reactions due to the presence of reactive sites on its pyrrolo[2,3-c]pyridine core. These reactions include:
Nucleophilic Substitution: Introduction of nucleophiles to replace existing substituents.
Electrophilic Substitution: Addition of electrophiles to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions are derivatives of AZ Dyrk1B 33 with modified substituents, which can be used to study the structure-activity relationship and enhance the compound’s effectiveness .
Scientific Research Applications
AZ Dyrk1B 33 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding cellular processes regulated by DYRK1B, such as cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in diseases where DYRK1B is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DYRK1B.
Comparison with Similar Compounds
Similar Compounds
AZ 191: Another selective DYRK1B inhibitor with similar potency but different selectivity profiles.
VER-239353: Exhibits low nanomolar potency against both DYRK1A and DYRK1B, with high selectivity.
Uniqueness
AZ Dyrk1B 33 is unique due to its high selectivity for DYRK1B over other kinases, making it a valuable tool for studying DYRK1B-specific pathways without off-target effects. Its distinct cellular effects compared to DYRK1B knockdown through siRNA further highlight its specificity and effectiveness .
Properties
IUPAC Name |
1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUSHJQJWKYTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)






